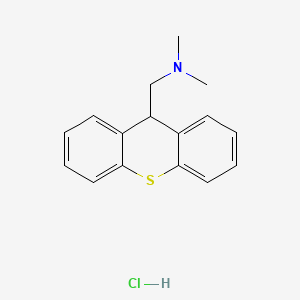
Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride typically involves the reaction of thioxanthene with methylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly in the field of psychopharmacology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist on various receptors, including dopaminergic, serotonergic, and histaminergic receptors. This interaction leads to the modulation of neurotransmitter activity, which is responsible for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Chlorprothixene: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: A related compound used in the treatment of psychiatric disorders.
Uniqueness
Thioxanthene-9-methylamine, N,N-dimethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in therapeutic applications .
Properties
CAS No. |
93311-21-8 |
|---|---|
Molecular Formula |
C16H18ClNS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N,N-dimethyl-1-(9H-thioxanthen-9-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-17(2)11-14-12-7-3-5-9-15(12)18-16-10-6-4-8-13(14)16;/h3-10,14H,11H2,1-2H3;1H |
InChI Key |
RYOBLQICAUILOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















